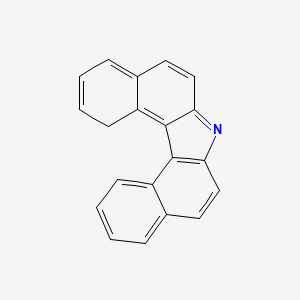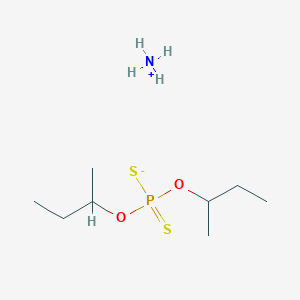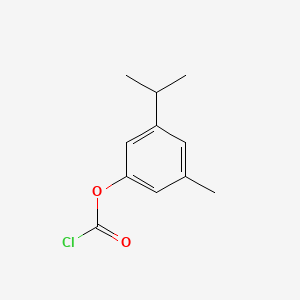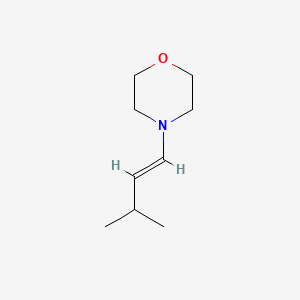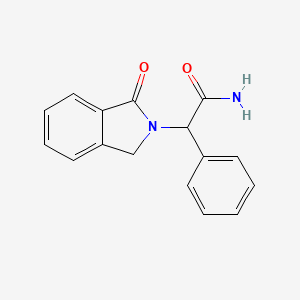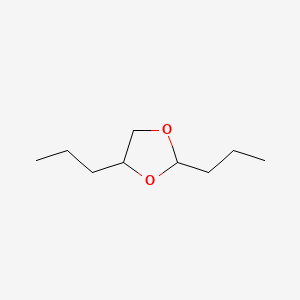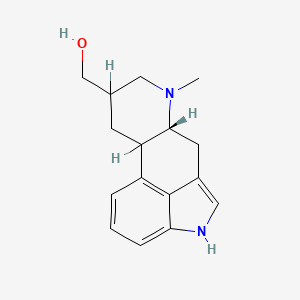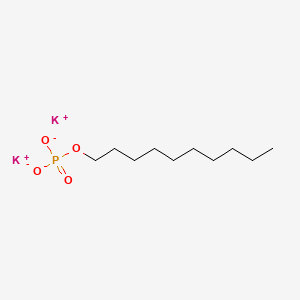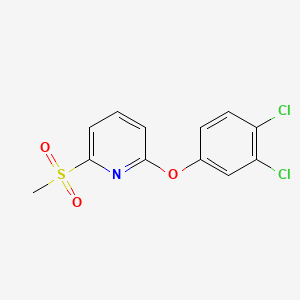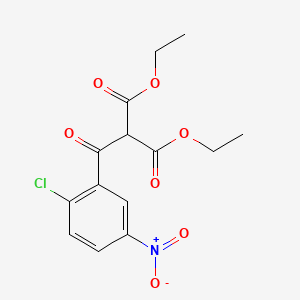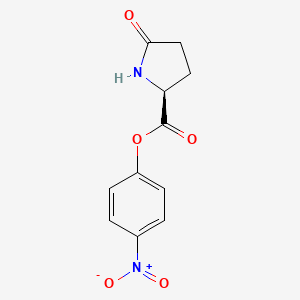
p-Nitrophenyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C11H10N2O5 . It is a derivative of L-proline, where the proline ring is modified with a nitrophenyl ester group. This compound is often used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with p-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield 5-oxo-L-proline and p-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 5-oxo-L-proline and p-nitrophenol.
Reduction: p-Aminophenyl 5-oxo-L-prolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Nitrophenyl 5-oxo-L-prolinate is used as a substrate in enzymatic assays to study the activity of esterases and proteases. Its hydrolysis can be monitored spectrophotometrically due to the release of p-nitrophenol, which absorbs at a specific wavelength .
Biology: In biological research, this compound is used to investigate enzyme kinetics and mechanisms. It serves as a model substrate to study the catalytic properties of enzymes involved in peptide bond formation and hydrolysis .
Medicine: While direct medical applications are limited, the compound’s role in enzyme assays makes it valuable in drug discovery and development, particularly in screening for enzyme inhibitors .
Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of p-Nitrophenyl 5-oxo-L-prolinate primarily involves its interaction with enzymes. When used as a substrate, the compound binds to the active site of the enzyme, where it undergoes hydrolysis or other reactions. The molecular targets include esterases and proteases, which catalyze the cleavage of the ester bond, releasing p-nitrophenol and 5-oxo-L-proline .
Comparison with Similar Compounds
5-oxo-L-proline: A precursor in the synthesis of p-Nitrophenyl 5-oxo-L-prolinate, it is involved in various biochemical pathways.
p-Nitrophenyl acetate: Another ester used in enzymatic assays, but with a simpler structure compared to this compound.
p-Nitrophenyl phosphate: Used in similar enzymatic assays but targets phosphatases instead of esterases.
Uniqueness: this compound is unique due to its combination of a nitrophenyl ester group and a proline derivative, making it a versatile substrate for studying a wide range of enzymatic activities. Its structural complexity allows for more specific interactions with enzymes compared to simpler esters .
Properties
CAS No. |
51031-70-0 |
|---|---|
Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c14-10-6-5-9(12-10)11(15)18-8-3-1-7(2-4-8)13(16)17/h1-4,9H,5-6H2,(H,12,14)/t9-/m0/s1 |
InChI Key |
LULJKDDAVJXNFS-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


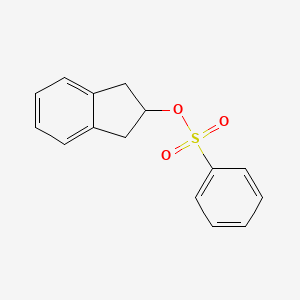
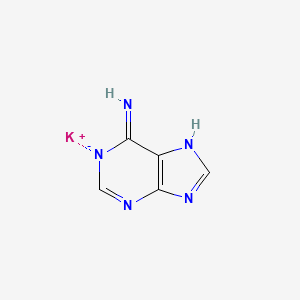
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
